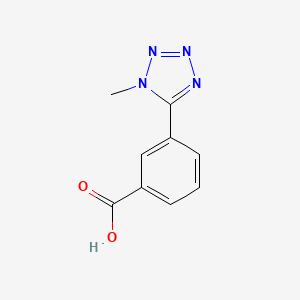

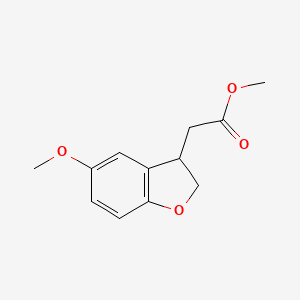

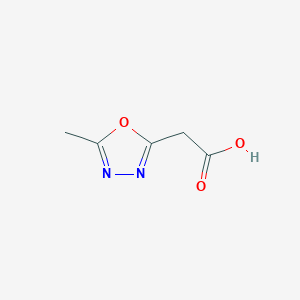

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid

Overview

Description

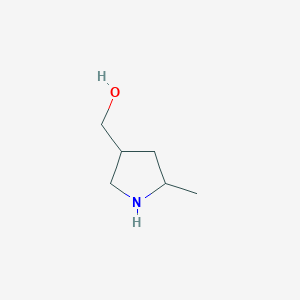

“2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of oxadiazoles involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can be used to identify functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Oxadiazoles, including “this compound”, have been found to exhibit a wide range of chemical reactions. They can interact with various biological targets such as nucleic acids, enzymes, and globular proteins .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, while the molecular weight can be determined using mass spectrometry .Scientific Research Applications

Synthesis and Biological Roles

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid, as part of the 1,3,4-oxadiazole derivatives, has been extensively studied for its significant role in medicinal chemistry. These compounds are synthesized through innovative methods, focusing on their potential therapeutic applications for various diseases. The chemistry of 1,3,4-oxadiazoles, a five-membered heterocyclic ring, has shown a promising approach in the development of new medicinal species. The structural uniqueness of 1,3,4-oxadiazoles facilitates the binding with different enzymes and receptors in biological systems, eliciting a wide range of bioactivities. This has led researchers to explore the therapeutic potential of these derivatives in treating conditions such as cancer, microbial infections, and more, highlighting their importance in drug discovery and development (Nayak & Poojary, 2019) (Verma et al., 2019).

Antimicrobial and Anticancer Properties

Recent research has emphasized the significant pharmacological activities of 1,3,4-oxadiazole derivatives, particularly their antimicrobial and anticancer properties. These compounds exhibit a broad spectrum of activity against bacteria, fungi, and cancer cells. Studies have shown that oxadiazole derivatives, by virtue of their structural features, interact effectively with biological macromolecules through hydrogen bond interactions, enhancing their pharmacological activities. The diverse biological activities of these derivatives, including antibacterial, anti-inflammatory, antituberculous, anti-fungal, anti-diabetic, and anticancer activities, make them valuable candidates for further development into therapeutic agents (Wang et al., 2022).

Drug Development and Synthesis Methods

The synthesis and application of 1,3,4-oxadiazole derivatives have been a focal point for drug development strategies. Various synthetic routes have been explored to enhance the efficacy and safety of compounds containing the 1,3,4-oxadiazole moiety. These efforts aim at developing novel compounds that not only possess high therapeutic potency but are also characterized by their safety and minimal side effects. The versatility of the 1,3,4-oxadiazole core as a structural subunit in drug development underscores its potential in the creation of new therapeutic molecules capable of treating a wide array of diseases (Rana, Salahuddin, & Sahu, 2020).

Mechanism of Action

Target of Action

Similar compounds, such as nitrofurans, have been reported to target proteins like aldose reductase .

Mode of Action

It’s worth noting that oxadiazoles are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, and antioxidant properties .

Biochemical Pathways

Oxadiazoles have been reported to interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Similar compounds have been reported to have positive oral bioavailability .

Result of Action

Oxadiazoles have been reported to exhibit a wide range of biological activities, including anticancer effects .

Future Directions

Oxadiazoles, including “2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid”, have shown promise in various fields such as medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring new synthetic routes, investigating their mechanism of action, and evaluating their potential applications in medicine and other fields.

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the oxadiazole compound .

Cellular Effects

Oxadiazoles have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid is not well-defined due to the lack of research. Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Oxadiazoles are known to interact with various enzymes and cofactors .

Properties

IUPAC Name |

2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZOVEKBDTVUDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride](/img/structure/B3169690.png)

amine](/img/structure/B3169695.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3169697.png)

amine](/img/structure/B3169714.png)

![[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3169717.png)

![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3169732.png)